

# 4-Isopropylphenylacetonitrile PubChem and NIST WebBook data

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## Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

Cat. No.: B1329806

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An In-depth Technical Guide to **4-Isopropylphenylacetonitrile**: PubChem and NIST WebBook Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical data for **4-Isopropylphenylacetonitrile** available in the PubChem and NIST (National Institute of Standards and Technology) WebBook databases. The information is structured to be a practical resource for laboratory work and computational analysis.

## Chemical Identification and Properties

**4-Isopropylphenylacetonitrile**, also known as 2-(4-isopropylphenyl)acetonitrile, is an aromatic nitrile. Its core structure consists of a benzene ring substituted with an isopropyl group and an acetonitrile group at the para position.

## General Identifiers

A summary of the key identifiers for **4-Isopropylphenylacetonitrile** from the PubChem and NIST databases is provided below.

| Identifier          | Value   | Source              |
|---------------------|---|---------------------|
| CAS Registry Number | 4395-87-3   | NIST, PubChem[1][2] |
| PubChem CID         | 138222  | PubChem[2]          |
| Molecular Formula   | C <sub>11</sub> H <sub>13</sub> N                                 | NIST, PubChem[1][2] |
| Molecular Weight    | 159.23 g/mol  | PubChem[3]          |
| 159.2276 g/mol      | NIST[1]   |                     |
| IUPAC Name          | 2-(4-propan-2-ylphenyl)acetonitrile                               | PubChem             |
| InChI               | InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | NIST[1]             |
| InChIKey            | RIPHZOPMCRSGSI-UHFFFAOYSA-N                                       | NIST[1]             |
| SMILES              | CC(C)C1=CC=C(CC#N)C=C1  | PubChem             |

## Physical and Chemical Properties

The following table summarizes the quantitative physical and chemical property data available for **4-Isopropylphenylacetonitrile**.

| Property            | Value      | Conditions      | Source          |
|---------------------|------------|-----------------|-----------------|
| Boiling Point       | 85-90 °C   | 0.2 atm         | ChemicalBook[4] |
| Density             | 0.960 g/mL | 25 °C           | ChemicalBook[4] |
| Refractive Index    | 1.5125     | 20 °C, nD       | ChemicalBook[4] |
| Flash Point         | > 230 °F   | ChemicalBook[4] |                 |
| Storage Temperature | 2-8 °C     | ChemicalBook[4] |                 |

## Spectroscopic Data from NIST WebBook

The NIST WebBook provides access to mass and infrared spectral data for **4-Isopropylphenylacetonitrile**.

## Mass Spectrum (Electron Ionization)

The NIST WebBook contains an electron ionization (EI) mass spectrum for this compound. This type of data is crucial for the identification of the molecule and for the elucidation of its fragmentation patterns under electron impact. The spectrum is available for viewing and download on the NIST website.<sup>[1]</sup>

## Infrared (IR) Spectrum

A gas-phase IR spectrum for **4-Isopropylphenylacetonitrile** is available in the NIST/EPA Gas-Phase Infrared Database.<sup>[1]</sup> This spectrum reveals the characteristic vibrational modes of the molecule's functional groups, which is invaluable for structural confirmation. The data can be viewed as an image or downloaded in JCAMP-DX format.

## Experimental Protocols

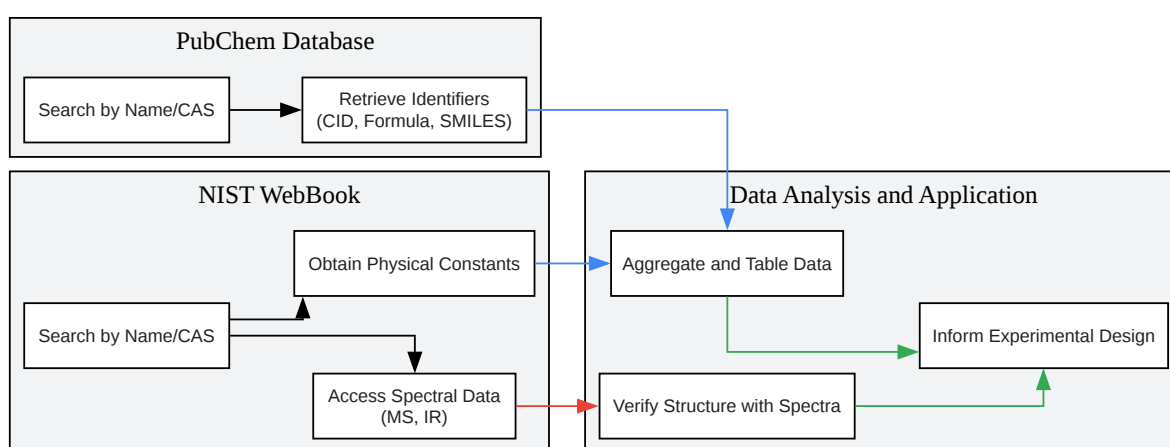
Detailed experimental protocols for the determination of the physical and spectroscopic data are not explicitly provided within the PubChem and NIST WebBook entries. The data is typically compiled from various literature and contributor sources. However, the general methodologies employed can be inferred.

- **Physical Properties:** Properties such as boiling point, density, and refractive index are typically determined using standard laboratory procedures. Boiling point is measured by distillation, density by pycnometry or a density meter, and refractive index using a refractometer.
- **Mass Spectrometry:** The electron ionization mass spectrum was likely obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). In this technique, the sample is vaporized and ionized by a beam of electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio.
- **Infrared Spectroscopy:** The gas-phase IR spectrum was likely recorded using a Fourier-transform infrared (FTIR) spectrometer. This method involves passing infrared radiation

through a gaseous sample and measuring the absorption at different wavenumbers, which correspond to the vibrational frequencies of the chemical bonds.

## Data Acquisition and Analysis Workflow

The following diagram illustrates a logical workflow for acquiring and utilizing data for **4-Isopropylphenylacetonitrile** from the PubChem and NIST databases.



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Caption: Data acquisition and analysis workflow for **4-Isopropylphenylacetonitrile**.

## Conclusion

The PubChem and NIST WebBook databases are invaluable resources for obtaining foundational data on **4-Isopropylphenylacetonitrile**. They provide a wealth of information, from basic identifiers and physical properties to detailed spectroscopic data. While explicit experimental protocols are not always available, the provided data is essential for researchers in chemistry and drug development to confirm the identity, purity, and properties of this compound, thereby facilitating its use in further research and application.

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## References

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